8-Bromoquinazolin-4(1H)-one
Vue d'ensemble
Description
8-Bromoquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
8-Bromoquinazolin-4(1H)-one is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anti-inflammatory, analgesic, and antiplatelet effects, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a quinazoline core structure, which is known for its pharmacological potential. The presence of the bromine atom at the 8-position enhances its reactivity and biological efficacy. Its molecular formula is C_9H_6BrN_3O, with a molecular weight of approximately 244.06 g/mol.
Antibacterial Activity
Research has shown that this compound exhibits significant antibacterial properties against various strains of bacteria. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentrations (MICs) that indicate potent activity.
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 6 - 9 |
Klebsiella pneumonia | 6 - 9 |
Escherichia coli | 12 - 15 |
Pseudomonas aeruginosa | 10 - 12 |
These findings suggest that the compound could be a promising candidate for developing new antibacterial agents .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential of this compound has been investigated through various assays. In animal models, it demonstrated significant inhibition of inflammatory markers and pain responses.
- Analgesic Activity : In a study comparing its effects to standard analgesics like diclofenac, this compound showed comparable or superior analgesic effects at specific dosages.
Compound | Analgesic Activity (%) at 20 mg/kg |
---|---|
This compound | 73 ± 1.49 |
Diclofenac | 62 ± 1.49 |
The compound's mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, which are critical in mediating inflammation .
Antiplatelet Activity
Recent studies have also highlighted the antiplatelet activity of derivatives of quinazoline compounds, including this compound. It was found to inhibit platelet aggregation effectively, making it a candidate for cardiovascular applications.
Compound | IC50 (µM) |
---|---|
Acetylsalicylic acid | ~10 |
This compound | <5 |
This suggests that the compound could be more effective than traditional antiplatelet drugs .
Case Studies and Research Findings
A notable case study involved the synthesis of various quinazoline derivatives, including this compound. These derivatives were screened for their biological activities:
- Synthesis Method : The compound was synthesized via a multi-step reaction involving bromination and subsequent functionalization.
- Biological Evaluation : The synthesized compounds were tested for their antibacterial and anti-inflammatory properties using standardized assays.
The results indicated that modifications at different positions on the quinazoline ring could enhance biological activity significantly .
Propriétés
IUPAC Name |
8-bromo-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPLBWWSJVLODH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506233 | |
Record name | 8-Bromoquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77150-35-7 | |
Record name | 8-Bromoquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromo-3,4-dihydroquinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.